molecular formula C13H8FNO4 B025630 3-(2-fluoro-5-nitrophenyl)benzoic acid CAS No. 103978-24-1

3-(2-fluoro-5-nitrophenyl)benzoic acid

Cat. No.: B025630
CAS No.: 103978-24-1
M. Wt: 261.2 g/mol
InChI Key: WTCXPFYKVHTDGH-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-nitrophenyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 2-fluoro-5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid typically involves the nitration of a fluorinated benzoic acid derivative. The process can be summarized as follows:

    Nitration Reaction: The starting material, 2-fluorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure 3-(2-Fluoro-5-nitrophenyl)-benzoic acid.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-nitrophenyl)-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 3-(2-Amino-5-nitrophenyl)-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various substituents through nucleophilic aromatic substitution reactions. Researchers utilize it to create derivatives that can exhibit different biological activities.

Pharmaceutical Development

In medicinal chemistry, 3-(2-fluoro-5-nitrophenyl)benzoic acid has been explored for its potential therapeutic effects. It is investigated as a precursor for synthesizing pharmaceutical agents that target specific diseases. The compound's ability to interact with biological molecules makes it a candidate for drug development.

Biological Applications

The compound has been studied for its role as an enzyme inhibitor. The nitro group can mimic natural substrates, allowing it to interfere with enzyme activity. This property positions it as a potential lead compound in the development of drugs targeting specific enzymes involved in metabolic pathways.

Fluorescent Probes

This compound is also utilized in the synthesis of fluorescent probes. These probes can detect nucleophiles such as hydrazine and hydrogen polysulfide, which are significant in biological systems. The fluorescent properties are activated upon interaction with these nucleophiles, enabling sensitive detection methods in biochemical assays .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on specific metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Fluorescent Probes

Researchers successfully synthesized fluorescent probes using this compound as a precursor. These probes demonstrated high sensitivity in detecting biological nucleophiles, showcasing their utility in live-cell imaging applications.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrophenylacetic acid
  • 2-Fluoro-5-nitrophenyl isocyanate
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Comparison: 3-(2-Fluoro-5-nitrophenyl)-benzoic acid is unique due to its benzoic acid core, which provides different reactivity and applications compared to similar compounds For example, 2-Fluoro-5-nitrophenylacetic acid has an acetic acid core, which affects its solubility and reactivity

Biological Activity

3-(2-Fluoro-5-nitrophenyl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H8_{8}F1_{1}N1_{1}O4_{4}, with a molecular weight of 267.20 g/mol. The presence of both a nitro group and a fluoro substituent on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may contribute to its cytotoxic effects in cancer cells. Furthermore, the fluoro substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (A2780). For instance, IC50_{50} values for certain derivatives ranged from 22.76 µM to 79.96 µM, indicating moderate potency against these cell lines .
  • Antimicrobial Activity : The compound has been investigated for its antibacterial properties. Similar compounds with nitrophenyl moieties have demonstrated effectiveness against strains such as Streptococcus pneumoniae and Streptococcus pyogenes, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition : The structural characteristics of this compound allow it to act as an enzyme inhibitor. Its ability to mimic natural substrates can interfere with metabolic pathways, making it a candidate for further exploration in drug development .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications. Variations in the position and nature of substituents on the phenyl rings significantly affect potency and selectivity. For example:

CompoundSubstituent PositionIC50_{50} (µM)Biological Activity
CA1-eortho22.76High anticancer activity
CA1-gpara37.59Moderate anticancer activity
CA1-fmeta>100Low activity

These findings suggest that specific substitutions can enhance or diminish biological efficacy, guiding future synthetic efforts to optimize therapeutic properties .

Case Studies

  • Anticancer Efficacy : A study evaluated various derivatives of benzoic acid against MDA-MB-231 cells, revealing that modifications at specific positions led to enhanced growth inhibition compared to unmodified compounds .
  • Antibacterial Testing : In another study focusing on nitrophenyl derivatives, compounds similar to this compound exhibited significant antibacterial activities against resistant strains, highlighting their potential use in clinical settings .

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for 3-(2-fluoro-5-nitrophenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A validated approach includes:

Suzuki-Miyaura Coupling : Attaching a fluorinated nitroaryl group to the benzoic acid core using palladium catalysis.

Nitration/Fluorination : Sequential nitration (HNO₃/H₂SO₄) and fluorination (e.g., DAST or KF) to introduce the nitro and fluoro groups.

Acid Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid group during reactive steps.
Critical factors include temperature control (nitration at 0–5°C to avoid over-oxidation) and catalyst loading (0.5–2 mol% Pd for coupling). Yields range from 40–65% depending on substituent steric effects .

Q. Q2. How can researchers purify this compound, and what solvents are optimal for recrystallization?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EA) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to differential solubility of nitro-fluoro derivatives. Avoid DMSO, which can trap impurities .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns (²J₃₄ splitting in the ortho position).
  • ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aryl-F).
  • LC-MS (ESI⁻) : Monitor [M-H]⁻ ion (expected m/z: 290.05) and fragmentation patterns to verify the nitro group .

Advanced Research Questions

Q. Q4. How can competing side reactions during nitration/fluorination be mitigated?

Methodological Answer:

  • Nitration : Use acetic anhydride as a co-solvent to reduce polysubstitution. Monitor reaction progress via TLC (Rf ~0.3 in 30% EA/hexane).
  • Fluorination : Replace DAST with Selectfluor in aqueous acetonitrile to minimize hydrolysis. Quench excess fluorinating agents with NaHCO₃ to prevent defluorination .

Q. Q5. What strategies resolve contradictions in NMR data for this compound?

Methodological Answer:

  • Dynamic Exchange Effects : Aromatic protons adjacent to nitro/fluoro groups may exhibit broadening. Use higher field NMR (500+ MHz) and variable-temperature experiments to resolve splitting.
  • Decoupling Experiments : Apply ¹⁹F decoupling during ¹H NMR to simplify aromatic multiplet patterns (e.g., distinguish meta/para coupling) .

Q. Q6. How can computational modeling aid in predicting reactivity or stability?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess nitro group electrophilicity and fluorine’s electron-withdrawing effects.
  • Hammett Parameters : Use σₚ values for –NO₂ (-0.78) and –F (+0.06) to predict regioselectivity in further derivatization (e.g., SNAr reactions) .

Q. Q7. What are the challenges in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • LC-MS/MS : Employ MRM transitions for targeted impurity detection (e.g., de-fluorinated byproduct at m/z 270.08).
  • Ion Chromatography : Quantify residual nitrate ions (from nitration) with a detection limit of 0.1 ppm .

Q. Q8. How can researchers functionalize this compound for biological activity studies?

Methodological Answer:

  • Amide Coupling : React the carboxylic acid with EDCl/HOBt and primary amines to generate amide derivatives.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts –NO₂ to –NH₂ for further conjugation (e.g., diazotization). Validate products via HRMS and ¹⁵N NMR .

Q. Q9. What solvent systems optimize solubility for electrochemical studies?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO (0.1 M TBAPF₆ as electrolyte) enhance solubility for cyclic voltammetry.
  • Aqueous Buffers : Use pH 7.4 PBS with 10% DMSO for stability in biological assays .

Q. Q10. How do storage conditions impact long-term stability?

Methodological Answer:

  • Dark, Dry Conditions : Store at -20°C under argon to prevent nitro group photoreduction and hydrolysis.
  • Stability Testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Properties

IUPAC Name

3-(2-fluoro-5-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-5-4-10(15(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXPFYKVHTDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547866
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103978-24-1
Record name 2′-Fluoro-5′-nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103978-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 420 mg potassium nitrate in 5 ml concentrated sulfuric acid was added dropwise to a stirred solution of 1 g 3-(2-fluorophenyl)-benzoic acid in 25 ml concentrated sulfuric acid at 0° C. The mixture was stirred at 0° C. for 20 minutes and then poured into iced water. The resulting precipitate was extracted into ethyl acetate and the extracts were combined, dried and evaporated, yielding the product as a white solid (1.2 g, 100% yield), m.p. 272°-274° C. after recrystallization from ethyl acetate. NMR (DMSO-d6, 250 MHz): 8.4 (m, 2H), 8.16 (d, 1H, J=2 Hz), 8.05 (multiplets, 1H), 7.9 (multiplets, 1H), 7.66 (m, 2H), 3.4 (br s, 1H).
Name
potassium nitrate
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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